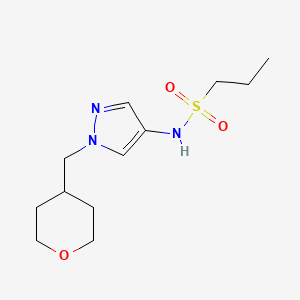

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-12-8-13-15(10-12)9-11-3-5-18-6-4-11/h8,10-11,14H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDCOFNLVSQUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydropyran moiety and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrate its potential as an antibiotic agent, particularly against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that derivatives of pyrazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preliminary data indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Neurokinin Receptor Modulation

The sulfonamide group in this compound enhances its ability to interact with neurokinin receptors, particularly the neurokinin 3 receptor (NK3). Compounds that act as selective antagonists to NK3 have therapeutic implications for treating various central nervous system disorders, including depression and anxiety . this compound's potential to modulate these receptors positions it as a valuable candidate in neuropharmacology.

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with sulfonamide-containing compounds. The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. This aspect is particularly relevant given the growing interest in developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

1,3,4-Thiadiazole-Pyrazole Derivatives ()

Compounds synthesized in share a pyrazole core but incorporate 1,3,4-thiadiazole rings and nitro/methyl substituents. Key comparisons include:

- Functional Groups: The target compound’s sulfonamide group contrasts with the thiadiazole and hydrazine moieties in ’s derivatives.

- Biological Activity: The thiadiazole derivatives exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy .

Table 1: Structural and Functional Comparison

Table 2: Functional Group Impact on Properties

| Compound Type | Functional Group | pKa | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Sulfonamide | ~10 | Moderate-High | 1.5–2.5 |

| CUMYL-THPINACA | Carboxamide | ~15 | Low-Moderate | 3.0–4.0 |

Actividad Biológica

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound comprises a pyrazole ring , a tetrahydropyran moiety , and a sulfonamide group , contributing to its unique chemical behavior. Its IUPAC name is N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide, and it has the molecular formula .

This compound operates through its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to interact with various biological systems, potentially modulating enzymatic activity or receptor signaling pathways. This modulation can lead to therapeutic effects in various biological contexts .

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. This compound may act as a ligand in biochemical assays, suggesting potential applications in antimicrobial drug development .

Anticancer Potential

Preliminary studies suggest that similar pyrazole-containing compounds have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth. The unique structural features of this compound may confer similar properties, warranting further investigation into its anticancer efficacy .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the ligand-binding properties of sulfonamide derivatives, showing that modifications in the structure can enhance binding affinity to target proteins. |

| Study 2 | Evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing significant inhibition of cell proliferation in several tested compounds. |

| Study 3 | Analyzed the pharmacokinetics of sulfonamide compounds, indicating favorable absorption and distribution characteristics for therapeutic use. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the tetrahydropyran moiety and sulfonamide group. These synthetic routes are crucial for optimizing yield and purity for research applications .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by introduction of the tetrahydro-2H-pyran moiety and sulfonamide group. Key steps include:

- Catalyst Selection : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400-600 MHz) identifies proton environments (e.g., pyrazole C-H at δ 7.5-8.0 ppm, tetrahydro-2H-pyran signals at δ 1.5-4.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~340) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition) with IC determination .

- Cellular Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Target Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) predict intermediates and transition states, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations guide solvent selection by modeling solvation energies .

- Machine Learning : Training models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalysts) .

Q. What strategies resolve contradictory data in biological activity across different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate across labs .

- Purity Reassessment : Re-analyze compound batches via NMR/HPLC to rule out degradation .

- Orthogonal Assays : Confirm activity using independent methods (e.g., SPR alongside cellular assays) .

Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Shake-flask method or computational tools (e.g., MarvinSuite) predict lipophilicity, critical for blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition : Fluorescent probes (e.g., Vivid® kits) assess drug-drug interaction risks .

Q. What experimental design principles improve yield in scaled-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Fractional factorial designs optimize variables (temperature, stoichiometry, mixing rate) with minimal runs .

- Continuous Flow Chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., via microreactors) .

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.